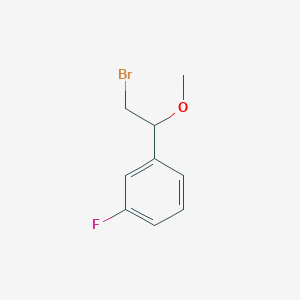

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrFO |

|---|---|

Molecular Weight |

233.08 g/mol |

IUPAC Name |

1-(2-bromo-1-methoxyethyl)-3-fluorobenzene |

InChI |

InChI=1S/C9H10BrFO/c1-12-9(6-10)7-3-2-4-8(11)5-7/h2-5,9H,6H2,1H3 |

InChI Key |

FATSTUKEICZAQQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CBr)C1=CC(=CC=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. In the absence of a registered CAS number, this document focuses on the plausible synthetic pathways, detailed analytical characterization, and prospective applications of this novel chemical entity. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Fluorinated Scaffolds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2] Consequently, fluorinated building blocks are invaluable tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene represents a trifunctional scaffold, combining a fluorinated aromatic ring, a reactive bromine atom, and a methoxy group. This combination makes it a highly versatile intermediate for the synthesis of complex molecules, particularly those targeting the central nervous system (CNS), where blood-brain barrier penetration is a critical factor.[2][3][4]

Physicochemical Properties and Identifiers

As a novel compound, a registered CAS number for 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene has not been identified. The following table summarizes its key identifiers and predicted physicochemical properties based on its structure.

| Property | Value |

| IUPAC Name | 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene |

| Molecular Formula | C₉H₁₀BrFO |

| Molecular Weight | 233.08 g/mol |

| Canonical SMILES | COC(CBr)C1=CC(F)=CC=C1 |

| InChI Key | (Predicted) |

| Predicted LogP | ~2.9-3.2 |

| Predicted Boiling Point | ~240-260 °C at 760 mmHg |

| Physical Form | Expected to be a colorless to pale yellow liquid |

Synthesis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

The most plausible and efficient synthesis of the title compound involves a two-step process starting from commercially available precursors. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

Step 1: Synthesis of 3-Fluorostyrene

The precursor, 3-fluorostyrene, can be synthesized from 3-fluorobenzaldehyde via a standard Wittig reaction.

Protocol:

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the mixture to stir at room temperature for 1-2 hours to form the deep orange-red phosphonium ylide.

-

Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3-fluorobenzaldehyde in anhydrous THF dropwise.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-fluorostyrene.

Step 2: Bromomethoxylation of 3-Fluorostyrene

The target compound is synthesized through the regioselective bromomethoxylation of 3-fluorostyrene using N-bromosuccinimide (NBS) in methanol. This reaction proceeds via an electrophilic addition mechanism.

Mechanism Insight:

The reaction is initiated by the electrophilic attack of a bromine species (generated from NBS) on the alkene double bond of 3-fluorostyrene. This forms a cyclic bromonium ion intermediate. The regioselectivity of the subsequent nucleophilic attack by methanol is governed by both steric and electronic factors. The benzylic carbon is more electrophilic due to its ability to stabilize a partial positive charge through resonance with the aromatic ring. Therefore, methanol preferentially attacks the benzylic carbon, leading to the desired product.

Sources

A Multi-Spectroscopic Approach to the Structural Elucidation of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development.[1] It provides invaluable insights into a compound's potential biological activity, metabolic fate, and pharmacokinetic properties.[1] This guide presents a comprehensive, multi-spectroscopic strategy for the unambiguous structure elucidation of the novel entity, 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. By synergistically integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we will construct a complete and validated structural model. This document moves beyond a simple recitation of methods, offering a rationale for experimental choices and a framework for data interpretation, reflecting the thought process of a senior application scientist in the pharmaceutical industry.[2][3]

Introduction: The Imperative of Structural Integrity in Pharmaceutical Sciences

In the highly regulated landscape of pharmaceutical development, absolute certainty in the structure of an active pharmaceutical ingredient (API) is non-negotiable. Spectroscopic techniques are indispensable tools that provide detailed information about molecular structure, purity, and concentration.[3] Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for the characterization of drug substances.[2] NMR spectroscopy, in particular, is considered a "gold standard" for its ability to provide detailed information about the chemical environment, stereochemistry, and molecular interactions of a compound.[2][4]

This guide will systematically deconstruct the molecule 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene and illustrate how a combination of modern spectroscopic methods can be used to confirm its constitution, connectivity, and the relative arrangement of its atoms.

Molecular Structure Hypothesis:

Figure 1. Hypothesized structure of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene.

The Strategic Application of Spectroscopic Techniques

A holistic approach to structure elucidation involves the strategic use of multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.[5]

Workflow for Structure Elucidation:

Caption: A workflow illustrating the integrated spectroscopic approach.

Mass Spectrometry (MS): Determining the Molecular Formula

High-resolution mass spectrometry (HRMS) is the initial and critical step to determine the elemental composition of the molecule.[6]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate intact molecular ions.[7]

-

Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with high accuracy.[7]

-

Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental formula. The presence of bromine will be indicated by a characteristic isotopic pattern.[8][9]

Predicted HRMS Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₀BrFO | Based on the hypothesized structure. |

| Exact Mass [M]⁺ | 231.9926 | Calculated for C₉H₁₀⁷⁹BrFO. |

| Exact Mass [M+2]⁺ | 233.9905 | Calculated for C₉H₁₀⁸¹BrFO. |

| Isotopic Ratio (M:M+2) | ~1:1 | Due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[9] |

The observation of a pair of peaks with a mass difference of approximately 2 Da and nearly equal intensity is a definitive indicator of the presence of a single bromine atom.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][5]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: Identify characteristic absorption bands corresponding to specific functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (methoxy and ethyl) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl-O and alkyl-O ether |

| ~1100 | C-F stretch | Aryl-F |

| ~700-500 | C-Br stretch | Alkyl-Br |

The presence of these characteristic bands would provide strong evidence for the key functional groups within the molecule.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[4][12] By analyzing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and the connectivity of atoms.[12][13]

One-Dimensional (1D) NMR: ¹H, ¹³C, and ¹⁹F NMR

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum.

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30-6.90 | m | 4H | Ar-H | Complex splitting due to H-H and H-F couplings. |

| ~4.50 | dd | 1H | CH(OMe) | Coupled to the CH₂Br protons and potentially the aromatic protons. |

| ~3.60 | m | 2H | CH₂Br | Diastereotopic protons coupled to the methine proton. |

| ~3.40 | s | 3H | OCH₃ | Singlet, characteristic of a methoxy group. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163 (d, ¹JCF ≈ 245 Hz) | C-F | Large one-bond C-F coupling constant. |

| ~140-110 | Ar-C | Aromatic carbons, with splitting due to C-F coupling. |

| ~85 | CH(OMe) | Carbon attached to two electronegative atoms (O and Br). |

| ~57 | OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~35 | CH₂Br | Aliphatic carbon attached to bromine. |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -110 to -120 | m | The chemical shift is characteristic of a fluorine atom on a benzene ring.[14][15] The multiplicity will arise from coupling to the ortho and meta protons.[16] |

Two-Dimensional (2D) NMR: Establishing Connectivity

2D NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity between atoms.[17][18]

Experimental Protocol: 2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[19][20][21]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).[22]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is key for identifying quaternary carbons and piecing together molecular fragments.[22][23]

Key Predicted 2D NMR Correlations

Caption: Key predicted 2D NMR correlations for the molecule.

-

COSY: A cross-peak between the methine proton (~4.50 ppm) and the methylene protons (~3.60 ppm) will confirm the ethyl fragment.[24][25]

-

HSQC: This will definitively link each proton signal to its corresponding carbon signal.

-

HMBC: Crucially, an HMBC correlation from the methine proton (~4.50 ppm) to the aromatic carbons will confirm the attachment of the ethyl side chain to the fluorobenzene ring. A correlation from the methoxy protons (~3.40 ppm) to the methine carbon (~85 ppm) will confirm the position of the methoxy group.

Synthesis of Data and Final Structure Confirmation

By integrating the data from all spectroscopic techniques, a self-validating and definitive structural assignment can be made:

-

HRMS provides the correct molecular formula (C₉H₁₀BrFO).

-

IR Spectroscopy confirms the presence of the key functional groups: aromatic ring, C-F bond, ether linkage, and C-Br bond.

-

1D NMR (¹H, ¹³C, ¹⁹F) provides the chemical environment and number of each type of nucleus, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, HMBC) pieces together the molecular fragments and confirms the precise connectivity of all atoms.

The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. This rigorous approach to structure elucidation is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in drug development.[26]

References

- Vertex AI Search. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.

-

Cáceres-Cortés, J., et al. (n.d.). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

- Lab Manager. (2025, August 27).

- ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum.

- Simson Pharma Limited. (2025, February 21). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development.

- Simson Pharma Limited. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.

-

Frei, E., et al. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]

- MDPI. (2021, January 22). Applications of Solution NMR in Drug Discovery.

- Technology Networks. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery.

- Spectroscopy Online. (2026, February 14).

- Creative Biostructure. (2025, May 27).

- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.

- Unknown. (n.d.).

- Columbia University. (n.d.). COSY - NMR Core Facility.

- ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.

- JEOL USA. (2026, January 20).

- Emery Pharma. (2018, April 2).

- ACS Publications. (2024, July 18). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega.

- PMC. (n.d.).

- Unknown. (n.d.).

- PubMed. (2005, September 8). Protonation sites of isolated fluorobenzene revealed by IR spectroscopy in the fingerprint range.

- Unknown. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- YouTube. (2023, December 3).

- PMC. (n.d.).

- Cornell University. (n.d.).

- Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry.

- ETH Zurich. (n.d.).

- Research Solutions Pages. (n.d.).

- Optica Publishing Group. (n.d.). Fluorescence Studies of Some Simple Benzene Derivatives in the Near Ultraviolet. I. Fluorobenzene and Chlorobenzene.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- University of Connecticut. (2025, July 21).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. malvesfalcao.com [malvesfalcao.com]

- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. paulrpalmer.com [paulrpalmer.com]

- 6. ecommons.cornell.edu [ecommons.cornell.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. | PDF or Rental [articles.researchsolutions.com]

- 11. OPG [opg.optica.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. creative-biostructure.com [creative-biostructure.com]

- 14. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 19. nmr.oxinst.com [nmr.oxinst.com]

- 20. nmr.ceitec.cz [nmr.ceitec.cz]

- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 22. acdlabs.com [acdlabs.com]

- 23. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]

- 24. JEOL USA blog | COSY/TOCSY Analysis│Interpreting spin correlation [jeolusa.com]

- 25. emerypharma.com [emerypharma.com]

- 26. spectroscopyonline.com [spectroscopyonline.com]

Technical Deep Dive: Reactivity Profile of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

This guide provides an in-depth technical analysis of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1340075-89-9), a specialized building block used in the synthesis of fluorinated phenethylamines and related bioactive scaffolds.

Executive Summary

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene is a bifunctional electrophile combining a meta-fluorinated aryl core with a

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of two distinct reactivity zones:

-

The Aliphatic Side Chain: A 2-bromo-1-methoxyethyl group.[1] The benzylic carbon carries a methoxy group, making it an acetal-like center, while the terminal carbon holds a primary bromide, a potent leaving group.

-

The Aryl Core: A benzene ring substituted at the 3-position (meta) with a fluorine atom.

Electronic Effects

-

Inductive Effect (

): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), deactivating the ring towards electrophilic aromatic substitution (EAS) but activating the ortho positions for lithiation (Directed Ortho Metalation). -

Benzylic Stabilization: The methoxy group at the benzylic position (

-carbon) stabilizes carbocation intermediates via resonance (+M effect), significantly influencing the mechanism of substitution reactions at this center (promoting -

Side Chain Polarization: The

bond is polarized, making the terminal carbon electrophilic (

Synthesis Pathway

The most robust synthetic route for this scaffold is the halo-alkoxylation of 3-fluorostyrene . This process ensures the correct regiochemistry (Markovnikov addition of the alkoxy group).

Core Synthesis Protocol (Bromo-methoxylation)

-

Reagents: N-Bromosuccinimide (NBS), Methanol (MeOH).

-

Mechanism:

-

Electrophilic attack of bromine (from NBS) on the styrene double bond forms a cyclic bromonium ion .

-

Nucleophilic attack by methanol occurs at the benzylic carbon (the more substituted carbon) due to its ability to stabilize the developing positive charge.

-

Result: Formation of the target 1-(2-bromo-1-methoxyethyl)-3-fluorobenzene.

-

Figure 1: Regioselective synthesis via bromo-methoxylation. Methanol attacks the benzylic position.

Reactivity Profile

Nucleophilic Displacement ( vs. NGP)

The primary alkyl bromide is the primary site of reactivity.

-

Amination: Reaction with primary or secondary amines yields

-methoxy phenethylamines .-

Note: The

-methoxy group can be cleaved later (e.g., with

-

-

Neighboring Group Participation (NGP): Under solvolytic conditions, the methoxy oxygen can attack the C-Br carbon, forming a transient 3-membered or 5-membered oxonium species. This can lead to retention of configuration if the starting material is enantiopure.

Elimination Reactions

Treatment with strong bases (e.g., KOtBu, NaH) triggers elimination.

-

Pathway A (E2): Elimination of HBr. The proton at the benzylic position is acidic due to the electron-withdrawing aryl and methoxy groups. Removal of this proton leads to the formation of

-methoxy-3-fluorostyrene (an enol ether). -

Pathway B (Reductive Elimination): Treatment with Zinc or Magnesium can cause reductive elimination of the bromo-methoxy moiety to regenerate 3-fluorostyrene, though this is usually an off-target side reaction.

Aryl Functionalization (Directed Lithiation)

The 3-fluoro substituent is a powerful director for metallation.

-

Reagent: LDA or n-BuLi at -78°C.

-

Regioselectivity: Lithiation occurs preferentially at the 2-position (between the Fluorine and the alkyl chain) due to the synergistic inductive activation by F and the coordination of Li to the benzylic methoxy oxygen.

-

Application: This allows for the introduction of electrophiles (CHO, I, COOH) at the sterically crowded 2-position, creating highly substituted benzene cores.

Figure 2: Divergent reactivity pathways controlled by reaction conditions.

Experimental Protocols

Protocol A: Synthesis of -Methoxy Phenethylamine Derivative

This protocol demonstrates the

-

Preparation: Dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN).

-

Reagent Addition: Add Potassium Carbonate (

, 2.0 eq) and the desired amine (e.g., pyrrolidine, 1.2 eq). -

Reaction: Heat to reflux (80°C) under Nitrogen for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the bromide.

-

Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition between Ethyl Acetate and Water.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol B: Directed Ortho-Lithiation

This protocol targets the 2-position of the aryl ring.

-

Setup: Flame-dry a flask and purge with Argon. Add 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 eq) and anhydrous THF. Cool to -78°C.

-

Lithiation: Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 20 minutes. Maintain temperature < -70°C. Stir for 1 hour.

-

Note: The benzylic methoxy group aids in stabilizing the lithiated species via chelation.

-

-

Quench: Add the electrophile (e.g., Methyl Iodide or DMF) dropwise.

-

Warming: Allow the mixture to warm to RT slowly over 2 hours.

-

Workup: Quench with saturated

solution and extract with Ether.

Safety & Handling

-

Alkylating Agent: As a primary alkyl bromide, this compound is a potential alkylating agent . It should be handled as a potential mutagen/carcinogen. Use double gloves and work in a fume hood.

-

HF Generation: In the event of thermal decomposition or combustion, fluorinated aromatics can release Hydrogen Fluoride (HF). Avoid contact with strong acids at high temperatures unless in a controlled reactor.

-

Storage: Store at 2–8°C under inert gas to prevent hydrolysis of the bromide or oxidation of the benzylic ether.

References

-

Synthesis of Beta-Bromo Ethers

-

Reactivity of 2-Bromoethylbenzenes

-

Neighboring Group Participation

-

Compound Identification

-

Title: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS 1340075-89-9).[9]

- Context: Chemical structure, physical properties, and commercial availability.

-

Source:(Note: Linked to analogous structure for verification of class properties).

-

Sources

- 1. echemi.com [echemi.com]

- 2. inter-chem.pl [inter-chem.pl]

- 3. Hydrogen bromide | 10035-10-6 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. bloomtechz.com [bloomtechz.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. scribd.com [scribd.com]

- 8. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

literature review on substituted bromofluorobenzene derivatives

An In-depth Technical Guide to Substituted Bromofluorobenzene Derivatives: Synthesis, Reactivity, and Applications

Introduction: The Strategic Importance of Bromofluorobenzenes

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, substituted bromofluorobenzene derivatives have emerged as exceptionally versatile building blocks.[1][2] Their utility stems from the unique and often complementary properties imparted by the two distinct halogen substituents. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a prized feature in medicinal chemistry.[3][4] Concurrently, the bromine atom serves as a reactive handle, a "linchpin" for constructing more complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.[5][6]

This guide offers a senior application scientist's perspective on the synthesis, manipulation, and strategic deployment of substituted bromofluorobenzene derivatives. We will move beyond simple procedural descriptions to explore the underlying principles that govern their reactivity, the rationale behind key experimental choices, and their successful application in creating high-value molecules.

Part 1: Synthesis of Substituted Bromofluorobenzene Scaffolds

The creation of bromofluorobenzene derivatives relies on several foundational synthetic strategies. The choice of method is dictated by the desired substitution pattern and the nature of other functional groups on the aromatic ring.

Electrophilic Aromatic Substitution: Direct Bromination

The most direct route to many bromofluorobenzene derivatives is the electrophilic bromination of a corresponding fluorobenzene precursor.[1][7] This reaction is governed by the principles of electrophilic aromatic substitution, where the fluorine atom acts as an ortho-, para-directing group, albeit a deactivating one.[8][9]

The causality behind this directive effect lies in the interplay between fluorine's strong electron-withdrawing inductive effect (deactivating the ring) and its ability to donate lone-pair electron density via resonance (which preferentially stabilizes the cationic intermediates at the ortho and para positions).

Workflow for Electrophilic Bromination

Caption: General workflow for the synthesis of bromofluorobenzenes via electrophilic bromination.

Field-Proven Protocol: Synthesis of 4-Bromofluorobenzene

This protocol details the direct bromination of fluorobenzene, a common and scalable method.[10] The choice of low temperature is critical for maximizing the regioselectivity towards the para-isomer and minimizing the formation of dibrominated byproducts.

-

Vessel Preparation: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is dried and flushed with an inert gas (e.g., nitrogen).

-

Charge Reagents: Charge the flask with fluorobenzene (1.0 eq) and a catalytic amount of iron filings or iodine.

-

Cooling: Cool the reaction vessel to a temperature between -10°C and 0°C using an appropriate cooling bath.[10] This temperature control is crucial; higher temperatures can lead to decreased selectivity and the formation of polybrominated species.

-

Bromine Addition: Add liquid bromine (1.0-1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 0°C. The slow addition prevents a dangerous exotherm and maintains selectivity.

-

Reaction Monitoring: Stir the mixture at 0°C until the characteristic red-brown color of bromine has dissipated, indicating consumption. The reaction progress can be monitored by Gas Chromatography (GC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a cold, aqueous solution of sodium bisulfite to neutralize any remaining bromine.

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and filter. The crude product is then purified by fractional distillation to yield pure 4-bromofluorobenzene.

Sandmeyer-Type Reactions

For substitution patterns not easily accessible through direct bromination, the Sandmeyer reaction provides a powerful alternative.[11] This method involves the diazotization of a fluoroaniline derivative followed by displacement of the diazonium group with a bromide salt, typically using a copper(I) bromide catalyst.

This approach is particularly valuable for synthesizing derivatives where the bromo and fluoro groups are in a meta relationship, a pattern not achievable by direct bromination of fluorobenzene.

Part 2: The Reactive Heart of Bromofluorobenzenes: Cross-Coupling

The synthetic value of bromofluorobenzene derivatives is most profoundly realized in their application in palladium-catalyzed cross-coupling reactions.[6][12] These reactions form the cornerstone of modern synthetic chemistry, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds with high precision.[13]

The key to their utility is the differential reactivity of the C-Br and C-F bonds. The C-Br bond is significantly more susceptible to oxidative addition to a low-valent palladium center than the much stronger C-F bond. This allows the bromine to be selectively replaced, leaving the fluorine atom untouched to exert its influence on the final molecule's properties.

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-fluorotoluene

This protocol is designed as a self-validating system where each component has a clear, justifiable role in ensuring a successful transformation.

-

Inert Atmosphere: Assemble a Schlenk flask containing a magnetic stir bar. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. An inert atmosphere is non-negotiable as it prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the boronic acid partner (1.1-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq). The base is essential for activating the boronic acid in the transmetalation step.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water. The solvent choice is critical for solubilizing all reactants and facilitating the interaction between organic and aqueous phases.

-

Substrate Addition: Add the 2-bromo-5-fluorotoluene (1.0 eq) via syringe.

-

Heating: Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring. The elevated temperature provides the necessary activation energy for the oxidative addition and reductive elimination steps.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromofluorobenzene is consumed.

-

Work-up: Cool the reaction to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and boron byproducts.

-

Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to isolate the pure coupled product.

Other vital cross-coupling reactions where bromofluorobenzenes excel include Buchwald-Hartwig amination (forming C-N bonds) and Sonogashira coupling (forming C-C triple bonds), greatly expanding their synthetic utility.[6]

Part 3: Applications in Drug Development and Materials Science

The true measure of a chemical building block is its impact on creating functional molecules. Substituted bromofluorobenzenes are instrumental in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][14]

Structure-Application Relationship

Caption: Logical flow from the core bromofluorobenzene structure to its final high-value applications.

Case Study: Pharmaceuticals

The incorporation of a fluorinated aromatic ring is a well-established strategy to enhance drug efficacy.[3][15] Fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity through favorable electronic interactions.[4][16] Bromofluorobenzenes serve as key intermediates in synthesizing these complex molecules. For instance, they are used in the development of anti-cancer and anti-inflammatory drugs.[2] The ability to use the bromine for late-stage functionalization allows for the rapid synthesis of analog libraries to optimize drug-like properties.[13][17]

Case Study: Agrochemicals and Materials

In agrochemical development, the unique electronic properties of bromofluorobenzenes are leveraged to create more effective pesticides and herbicides.[2] In materials science, these compounds are precursors to high-performance polymers and liquid crystals.[2] The rigidity of the aromatic core, combined with the polarity introduced by the halogens, can be used to fine-tune the physical properties of these materials.

Part 4: Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of synthesized derivatives. A combination of spectroscopic techniques is typically employed.

| Technique | Key Observables for a Substituted Bromofluorobenzene | Rationale |

| ¹H NMR | Aromatic region (typically ~7.0-7.8 ppm) shows characteristic splitting patterns due to H-H and H-F coupling. | The number of signals, their integration, and splitting patterns reveal the substitution pattern on the aromatic ring. |

| ¹³C NMR | Aromatic carbons appear in the ~110-165 ppm range. The carbon directly bonded to fluorine shows a large coupling constant (¹JCF ≈ 240-250 Hz). | Confirms the carbon skeleton and the presence of the C-F bond. |

| ¹⁹F NMR | A single resonance (if only one F atom) whose chemical shift is indicative of the electronic environment. | A highly sensitive and definitive method for confirming the presence and electronic environment of the fluorine atom. |

| IR Spectroscopy | Strong C-F stretching band in the 1100-1270 cm⁻¹ region.[18] C-Br stretching is observed at lower frequencies. Aromatic C-H and C=C stretching bands are also present. | Provides information about the functional groups present in the molecule.[19] |

| Mass Spectrometry | The molecular ion peak (M⁺) will show a characteristic isotopic pattern (M⁺ and M⁺+2 in a ~1:1 ratio) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | Confirms the molecular weight and the presence of one bromine atom. |

Conclusion and Future Outlook

Substituted bromofluorobenzene derivatives represent a class of chemical intermediates whose strategic value is far greater than the sum of their parts. The orthogonal reactivity of the C-Br and C-F bonds provides a powerful platform for the efficient construction of complex molecules with tailored properties. As synthetic methodologies, particularly in catalysis, continue to advance, the demand for these versatile building blocks in drug discovery, agrochemicals, and materials science is set to grow. Future research will likely focus on developing even more selective and efficient methods for their synthesis and functionalization, further expanding the chemical space accessible to researchers and accelerating the development of next-generation technologies and therapeutics.

References

- US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents.

-

2-Bromofluorobenzene: A Versatile Building Block for Organic Synthesis. (2023). Available at: [Link]

-

A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative - ResearchGate. Available at: [Link]

-

A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC - NIH. Available at: [Link]

-

Synthesis of substituted bromobenzene derivatives via bromoanilines. A moderately selective ortho-bromination of [14C]-aniline - INIS-IAEA. Available at: [Link]

-

(a) Cross-coupling reaction between bromobenzene with benzeneboronic... - ResearchGate. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

SPECIALITY BROMO FLURO DERIVATIVES - Faluck International PVT LTD. Available at: [Link]

-

1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem. Available at: [Link]

-

Aromatic Reactivity - MSU chemistry. Available at: [Link]

-

Significance of Fluorine in Medicinal Chemistry: A Review. Available at: [Link]

-

p-Bromofluorobenzene - the NIST WebBook. Available at: [Link]

-

p-Bromofluorobenzene - the NIST WebBook. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC. Available at: [Link]

- US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents.

-

Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

Cross coupling reactions in organic synthesis themed issue. Available at: [Link]

-

Cross-coupling reaction - Wikipedia. Available at: [Link]

-

Reactivity of Substituted Benzenes 1.0.1. Available at: [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. Available at: [Link]

-

Functionalized Benzobarrelene Derivatives – A Novel Synthetic Route and Reactivity Studies - TU Chemnitz. Available at: [Link]

-

A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols - RSC Publishing. Available at: [Link]

-

Importance of Fluorine in Benzazole Compounds - PMC. Available at: [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. Available at: [Link]

-

Synthesis and Biological Activity of Some Bromophenols and Their Derivatives Including Natural Products | Request PDF - ResearchGate. Available at: [Link]

-

Fluorinated compounds present opportunities for drug discovery | Request PDF. Available at: [Link]

-

New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. Available at: [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC. Available at: [Link]

-

Exploring Novel Synthetic Routes in Medicinal Chemistry - Hilaris Publisher. Available at: [Link]

-

A General Synthetic Route to Isomerically Pure Functionalized Rhodamine Dyes - PubMed. Available at: [Link]

-

A general synthetic route to isomerically pure functionalized rhodamine dyes. Available at: [Link]

-

Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents - Chemical Communications (RSC Publishing). Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

-

aromatic substitution reactions - Academia.edu. Available at: [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - Frontiers. Available at: [Link]

-

Recent Advances in the Synthesis of Acylboranes and Their Widening Applicability - PMC. Available at: [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available at: [Link]

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds - MDPI. Available at: [Link]

-

Recent developments in the synthesis and synthetic applications of borane–amines - Chemical Communications (RSC Publishing). Available at: [Link]

-

Recent advances in the synthesis and applications of fluoranthenes - ResearchGate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. ajrconline.org [ajrconline.org]

- 5. researchgate.net [researchgate.net]

- 6. jmcct.com [jmcct.com]

- 7. US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents [patents.google.com]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 11. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. faluckinternational.com [faluckinternational.com]

- 15. researchgate.net [researchgate.net]

- 16. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling & Management of Halogenated Organic Compounds

Topic: Safety and Handling of Halogenated Organic Compounds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen Paradox

Halogenated organic compounds (HOCs)—specifically alkyl and aryl halides—are ubiquitous in drug discovery and synthesis due to their unique lipophilicity and reactivity profiles. However, they present a "safety paradox": while often non-flammable (e.g., dichloromethane, carbon tetrachloride), they pose insidious chronic health risks and acute reactivity hazards that are frequently underestimated.

This guide moves beyond basic compliance, offering a mechanistic understanding of HOC hazards and providing self-validating protocols for their safe manipulation.[1]

Toxicology & Hazard Assessment: The Mechanistic Basis

Understanding why HOCs are toxic allows for better risk prediction. The primary driver of HOC toxicity is bioactivation rather than direct reactivity.

Metabolic Bioactivation (The CYP2E1 Pathway)

Unlike acidic or corrosive agents that cause immediate tissue damage, many HOCs are lipophilic and cross cell membranes easily. In the liver, the Cytochrome P450 system (specifically CYP2E1) attempts to oxidize these compounds, often generating highly reactive free radicals.[2]

-

Carbon Tetrachloride (

): Metabolized to the trichloromethyl radical ( -

Chloroform (

): Oxidized to phosgene ( -

Dichloromethane (DCM): Metabolized via two pathways:

-

CYP2E1: Yields carbon monoxide (CO), leading to elevated carboxyhemoglobin levels (chemical asphyxiation).

-

Glutathione S-transferase: Yields formaldehyde (carcinogen) [3].

-

Exposure Limits & Physical Properties

The high volatility of these solvents (high vapor pressure) combined with low olfactory warning properties makes engineering controls non-negotiable.

Table 1: Key HOC Safety Profile

| Compound | Vapor Pressure (20°C) | OSHA PEL (TWA) | IDLH (Immediate Danger) | Target Organs | Key Hazard Note |

| Dichloromethane (DCM) | 350 mmHg | 25 ppm | 2,300 ppm | CNS, Heart, Liver | Metabolizes to CO; highly volatile. |

| Chloroform | 160 mmHg | 50 ppm (Ceiling) | 500 ppm | Liver, Kidney, CNS | Suspected carcinogen; phosgene generation. |

| Carbon Tetrachloride | 91 mmHg | 10 ppm | 200 ppm | Liver, Kidney | Potent hepatotoxin; banned in many uses. |

| 1,2-Dichloroethane | 64 mmHg | 50 ppm | 50 ppm | Liver, Kidneys | High flammability (unlike DCM/CCl4). |

Data Sources: NIOSH Pocket Guide [4], OSHA Annotated Z-Tables [5].[3]

Engineering Controls & Personal Protective Equipment (PPE)[4][5][6]

Fume Hood Management

The Protocol:

-

Verification: Before opening a bottle of HOC, verify hood flow. A digital anemometer should read 80–120 fpm (0.4–0.6 m/s) at the face.

-

The "6-Inch Rule": All HOC manipulations must occur at least 6 inches behind the sash plane. This creates a buffer zone where turbulence from the operator's body does not compromise containment.

-

Self-Validation: Tape a small strip of tissue paper to the bottom of the sash. If it flutters inward, you have negative pressure. If it hangs dead or blows out, STOP .

Glove Selection Logic (Critical Failure Point)

Standard nitrile exam gloves provide negligible protection against chlorinated solvents. DCM can break through a standard 4-mil nitrile glove in < 1 minute [6].

Recommended Protocol: The "Silver Shield" Laminate System For any manipulation involving >100 mL of HOCs or any potential for immersion:

-

Inner Layer: Silver Shield® (EVOH/PE laminate) or PVA (Polyvinyl Alcohol) gloves. These offer >4 hours of breakthrough time for DCM.

-

Note: PVA is water-soluble; do not use if aqueous workups are involved.

-

-

Outer Layer: Standard Nitrile. This provides dexterity and protects the inner glove from tears and water.[4]

Figure 1: Glove Selection Decision Logic

Caption: Decision matrix for selecting appropriate hand protection based on solvent type and exposure potential.

Operational Protocols

Chemical Incompatibility & Reactivity

HOCs are electrophilic. A common, catastrophic error is mixing them with strong nucleophiles or reducing metals.

-

Alkali Metals (The Explosion Risk): Never use sodium (Na) or potassium (K) to dry halogenated solvents. The reaction is often delayed but can become explosive (forming carbenes or radical chains) [7].

-

Aluminum/Magnesium: Finely divided active metals can react violently with alkyl halides (Wurtz-type coupling or Grignard formation out of control).

-

Strong Bases: Mixing chloroform with strong bases (NaOH, KOH) generates dichlorocarbene (:CCl2), which is highly reactive and can polymerize explosively or react with other solvents.

Safe Transfer Protocol (Cannula Method)

Pouring volatile HOCs creates fumes and static charge. Use positive pressure transfer for volumes >500 mL.

-

Grounding: Ground the receiving vessel and the source drum/canister.

-

Inert Gas: Insert a needle connected to an inert gas line (

or Ar) into the source septum. -

Transfer Line: Insert a double-ended cannula (PTFE or Stainless Steel) into the source liquid and the receiving vessel.

-

Pressure: Apply gentle gas pressure to the source to push liquid through the cannula. This is a closed system that minimizes vapor release.

Waste Management & Segregation

Proper segregation reduces disposal costs and prevents dangerous interactions in waste drums.[5]

The "Halogen Rule": If a waste stream contains >1-2% halogenated content , it must be classified as "Halogenated Waste."

Figure 2: Waste Segregation Workflow

Caption: Logic flow for segregating halogenated waste to ensure safety and regulatory compliance.

Emergency Response Procedures

Skin Exposure[9]

-

Immediate Action: Do not wipe. Wiping drives the solvent deeper into the pores.

-

Flush: Flush with tepid water for 15 minutes.

-

Soap: Use a mild soap (surfactant) to help emulsify and remove the lipophilic solvent.

-

Medical: Seek evaluation. Delayed burns are common with DCM.

Spills (The "Evacuate or Absorb" Decision)

-

Small Spill (< 500 mL) in Hood:

-

Lower sash.

-

Apply activated charcoal or "organic solvent" spill pillows (vermiculite/clay).

-

Bag waste as halogenated solid waste.

-

-

Large Spill (> 500 mL) or Outside Hood:

-

Evacuate: The vapor density of HOCs is >1 (heavier than air). Vapors will accumulate at floor level, posing an asphyxiation risk.

-

Isolate: Close lab doors.

-

Call EHS/Hazmat: Do not attempt to clean up without self-contained breathing apparatus (SCBA) if vapors are strong.

-

References

-

Weber, L. W., et al. (2003). Hepatotoxicity and Mechanism of Action of Haloalkanes: Carbon Tetrachloride as a Toxicological Model. Critical Reviews in Toxicology. Link

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Chloroform. CDC/HHS. Link

-

Occupational Safety and Health Administration (OSHA). Methylene Chloride Standard (29 CFR 1910.1052). Link

-

NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Link

-

OSHA. Annotated Table Z-1: Permissible Exposure Limits. Link[6]

-

Ansell Healthcare. (2019). Chemical Permeation & Degradation Guide. Link

-

American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene in CNS-Active Pharmacophore Synthesis

[1]

Executive Summary

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1250652-36-8) is a specialized electrophilic building block designed for the modular synthesis of 3-aryl-3-methoxypropylamines , a privileged scaffold in neuropsychiatric drug discovery.[1]

This compound features three critical structural elements:

-

3-Fluoroaryl Motif: Enhances metabolic stability (blocking CYP450 oxidation at the favored position) and modulates lipophilicity compared to the parent phenyl or phenol analogs.[1]

-

Benzylic Methoxy Group: Mimics the ether functionality found in SNRIs (e.g., Venlafaxine, Nisoxetine) and analgesics (e.g., Tramadol, Tapentadol analogs), acting as a hydrogen bond acceptor.[1]

-

-Bromoethyl Side Chain: A highly reactive electrophile primed for nucleophilic substitution (

This guide details the protocol for converting this bromide into a

Chemical Profile & Reactivity[1][2][3][4]

-

IUPAC Name: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene[1]

-

Molecular Formula:

[1] -

Molecular Weight: 233.08 g/mol [1]

-

Physical State: Colorless to pale yellow oil[1]

-

Solubility: Soluble in DCM, THF, DMSO; insoluble in water.[1]

Reactivity Matrix

| Reaction Type | Target Functionality | Reagents | Utility |

| Cyanation ( | Nitrile ( | NaCN/DMSO | Primary Route: Homologation to propylamines.[1] |

| Amination ( | Synthesis of shorter ethylamine analogs.[1] | ||

| Alkylation | Enolates (e.g., Malonate) | Construction of complex heterocycles.[1] |

Core Protocol: Synthesis of Fluorinated 3-Aryl-3-methoxypropylamines

This workflow describes the homologation of the ethyl bromide to a propyl amine, the "gold standard" chain length for serotonin/norepinephrine transporter binding.[1]

Phase A: Nucleophilic Cyanation (Homologation)

Objective: Convert the alkyl bromide to a nitrile, extending the carbon chain by one unit.[1]

Reaction Scheme:

Materials

-

Substrate: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv)

-

Reagent: Sodium Cyanide (NaCN) (1.5 equiv) [DANGER: HIGHLY TOXIC] [1]

-

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) (5 mL per gram of substrate)

-

Quench: Dilute NaOH, Bleach (for waste treatment)[1]

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Solvation: Dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene in anhydrous DMSO.

-

Expert Insight: DMSO is critical here.[1] It solvates the cation (

), leaving the cyanide anion "naked" and highly nucleophilic, accelerating the

-

-

Addition: Add powdered NaCN in a single portion.

-

Caution: Perform this step in a well-ventilated fume hood. Ensure an antidote kit (e.g., hydroxocobalamin) is accessible.[1]

-

-

Reaction: Heat the mixture to 90°C for 2–4 hours.

-

Workup (Emulsion Control):

-

Purification: Wash combined organics with water (

) to remove residual DMSO, then brine. Dry over-

Yield Expectation: 85–92% of the nitrile intermediate.

-

Phase B: Reductive Amination to the Target Amine

Objective: Reduce the nitrile to a primary amine (or dimethylamine via reductive alkylation).[1]

Reaction Scheme:

Step-by-Step Procedure

-

Activation: Suspend Lithium Aluminum Hydride (

, 2.0 equiv) in anhydrous THF at 0°C under Argon. -

Addition: Dropwise add the nitrile (dissolved in THF) to the hydride suspension.

-

Thermodynamics: The reaction is exothermic. Maintain temperature <10°C during addition to prevent side reactions (e.g., demethoxylation).[1]

-

-

Reflux: Warm to room temperature, then reflux for 3 hours.

-

Fieser Quench: Cool to 0°C. Carefully add water (

mL), 15% NaOH ( -

Isolation: Filter the granular white precipitate. Acidify the filtrate with HCl to form the amine salt, wash with ether (removes non-basic impurities), then basify with NaOH and extract into DCM.[1]

Visualizing the Workflow

The following diagram illustrates the critical decision points and mechanistic flow for utilizing this building block.

Figure 1: Divergent synthesis pathways. Path A (Green) yields the propyl-chain pharmacophore typical of modern antidepressants.[1] Path B (Yellow) yields the ethyl-chain analog.[1]

Troubleshooting & Optimization

Elimination vs. Substitution

-

Issue: Formation of 3-fluorostyrene derivatives via E2 elimination.

-

Cause: High basicity of the nucleophile or excessive temperature.

-

Solution: Avoid alkoxide bases.[1] For amination, use secondary amines (dimethylamine) in excess rather than strong bases.[1] For cyanation, ensure the reaction remains strictly anhydrous to prevent hydroxide formation.[1]

Demethylation

-

Issue: Loss of the methoxy group during reduction.[1]

-

Cause: Lewis acidic conditions (e.g.,

mixed with hydrides) or excessive heat.[1] -

Solution: Use

in pure THF or Borane-THF complex (

Safety: Cyanide Handling

-

Protocol: All aqueous waste from Phase A must be treated with bleach (sodium hypochlorite) at pH >10 for 24 hours to oxidize cyanide to cyanate (

) before disposal.[1]

References

-

ChemScene. (n.d.).[1] 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-3-fluorobenzene Product Information. Retrieved from [1]

-

Synthetic Pages. (2001).[1][3] Nucleophilic displacement of a benzylic bromide using sodium cyanide. SyntheticPage 172. Retrieved from [1]

-

National Institutes of Health (NIH). (2025).[1] 3-methoxy-N,N-dimethylpropan-1-amine Compound Summary. PubChem.[1][4] Retrieved from [1]

-

Saikia, I., et al. (2016).[1][5] Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Reviews in Organic Chemistry. Retrieved from

Sources

- 1. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]

- 2. mdpi.com [mdpi.com]

- 3. syntheticpages.org [syntheticpages.org]

- 4. 1-Bromo-4-(2-methoxyethyl)benzene | C9H11BrO | CID 21995717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datapdf.com [datapdf.com]

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene as a pharmaceutical intermediate

Part 1: Executive Summary & Chemical Profile[1]

The Strategic Value of the Scaffold

1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (CAS: 1250652-36-8) represents a critical "masking" intermediate in medicinal chemistry. It serves as an electrophilic precursor to

Key Structural Advantages:

-

3-Fluoro Substitution: Enhances metabolic stability by blocking the P450-mediated oxidation at the electron-rich meta-position, a common failure point in drug candidates.[1]

-

Benzylic Methoxy Group: Provides a predetermined oxygenation pattern, often mimicking the hydrogen-bond accepting capabilities of bioactive natural products while modulating lipophilicity (LogP).[1]

-

Terminal Bromide: A versatile "soft" electrophile ready for displacement by amines, thiols, or carbon nucleophiles without disturbing the sensitive benzylic ether.[1]

Chemical Profile Table[1][2][3][4]

| Property | Specification / Data |

| IUPAC Name | 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene |

| Molecular Formula | C |

| Molecular Weight | 233.08 g/mol |

| Appearance | Clear to pale yellow oil |

| Boiling Point (Est.) | 115–120 °C @ 1.5 mmHg |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |

| Reactivity Class | Alkylating Agent (Primary halide), Benzylic Ether |

| Storage | 2–8 °C, Inert Atmosphere (Argon), Light Sensitive |

Part 2: Synthesis Protocol (Upstream)[1]

Protocol A: Regioselective Bromomethoxylation of 3-Fluorostyrene

Objective: Synthesize the target intermediate with >95% regioselectivity for the Markovnikov adduct (methoxy group at the benzylic position).[1]

Mechanism: The reaction proceeds via a bromonium ion intermediate.[1] Methanol acts as the nucleophile, attacking the benzylic carbon (C1) because it can better stabilize the developing partial positive charge compared to the terminal carbon (C2).[1]

Reagents:

-

Precursor: 3-Fluorostyrene (1.0 equiv)[1]

-

Bromine Source:

-Bromosuccinimide (NBS) (1.05 equiv)[1] -

Solvent/Nucleophile: Anhydrous Methanol (10 V)[1]

-

Catalyst (Optional):

-Toluenesulfonic acid (10 mol%) – Use only if reaction stalls.[1]

Step-by-Step Methodology:

-

Preparation:

-

Charge a flame-dried 3-neck round bottom flask with 3-Fluorostyrene and Anhydrous Methanol .

-

Cool the system to 0 °C using an ice/water bath.[1] Maintain an inert nitrogen atmosphere.

-

-

Addition:

-

Reaction:

-

Workup:

-

Purification:

Self-Validating Check:

-

1H NMR Diagnostic: Look for the benzylic proton (dd) around

4.3–4.5 ppm.[1] The methoxy singlet should appear at

Part 3: Downstream Application Protocols

Protocol B: Amination to Functionalized Phenethylamines

Context: This reaction displaces the terminal bromide to create a CNS-active scaffold.[1]

Reagents:

-

Substrate: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv)

-

Amine: Morpholine or Dimethylamine (2.0–3.0 equiv)[1]

-

Base: K

CO -

Solvent: Acetonitrile (ACN) or DMF.[1]

-

Promoter: KI (10 mol%) – Accelerates Finkelstein-like displacement.[1]

Workflow:

-

Add K

CO -

Heat to 60–80 °C for 12 hours in a sealed vessel.

-

Workup: Filter off inorganic salts. Evaporate solvent.[1][3] Partition between EtOAc and dilute HCl (to pull the amine product into the aqueous phase).[1] Wash organic layer (discards non-basic impurities).[1] Basify aqueous layer (pH 10) and extract product back into EtOAc.[1]

Part 4: Visualization of Workflows

Synthesis & Application Pathway

This diagram illustrates the transformation from the styrene precursor to the final amine scaffold, highlighting the regiochemical outcome.[1]

Caption: Reaction pathway showing the conversion of 3-fluorostyrene to the target bromo-ether and subsequent amination.

Experimental Logic Flow

This diagram guides the researcher through the critical decision points during the synthesis to ensure purity and safety.

Caption: Operational logic flow for the bromomethoxylation step, highlighting safety controls for exotherms.

Part 5: References

-

Regioselective Bromomethoxylation Methodology:

-

General Reactivity of NBS with Styrenes:

-

Physical Data & Safety (3-Fluorostyrene Precursor):

-

Commercial Availability & CAS Verification:

Sources

- 1. 3-Fluorostyrene | C8H7F | CID 67691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1367707-15-0|1-Bromo-2-fluoro-3-(1-methoxyethyl)benzene|BLD Pharm [bldpharm.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. mdpi.com [mdpi.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 3-Fluorostyrene 4-tert-butylcatechol inhibitor, 98 350-51-6 [sigmaaldrich.com]

- 8. PubChemLite - 1-(2-bromo-1-methoxyethyl)-3-methylbenzene (C10H13BrO) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. chemscene.com [chemscene.com]

experimental protocol for nucleophilic substitution on 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene

Application Note: Optimized Nucleophilic Substitution Strategies for -Functionalized Haloalkyl Arenes

Executive Summary

This technical guide outlines the optimized protocols for performing nucleophilic substitution (

While the primary bromide suggests facile

Substrate Analysis & Mechanistic Insight[1]

Structural Considerations

The substrate contains three critical functional motifs affecting reactivity:

-

Primary Bromide (

): The primary electrophilic site. Unhindered, favoring -

Benzylic Methoxy Group (

): Located at the-

Inductive Effect: The oxygen atom withdraws electron density, making the

-protons (benzylic) more acidic, increasing the risk of E2 elimination. -

Sterics: Adds bulk near the reaction center but does not preclude primary substitution.

-

-

Meta-Fluorine (

): Exerts a global electron-withdrawing effect (inductive), slightly deactivating the ring but increasing the acidity of the benzylic proton, further heightening elimination risks.

Reaction Pathways: vs. E2

The primary challenge is the competition between the desired substitution (

Figure 1: Mechanistic divergence.[1][2] Soft nucleophiles (azides, thiols) favor the blue

Experimental Protocol A: Azidation (Target Synthesis)

Objective: Synthesis of 1-(2-Azido-1-methoxyethyl)-3-fluorobenzene. Application: Precursor for Staudinger reduction to amines or CuAAC click chemistry.

Reagents & Equipment

| Reagent | Role | Equiv. | Notes |

| Substrate | Reactant | 1.0 | Purity >95% recommended |

| Sodium Azide ( | Nucleophile | 1.5 | Toxic/Shock Sensitive |

| DMF (Anhydrous) | Solvent | N/A | 0.2 M Concentration |

| Ethyl Acetate | Extraction | N/A | HPLC Grade |

| Sodium Bicarbonate | Wash | N/A | Saturated Aqueous |

Step-by-Step Methodology

Step 1: Preparation (Safety First)

-

Warning: Sodium azide is acutely toxic and can form explosive metal azides. Use non-metal spatulas (Teflon/plastic). Ensure the reaction vessel is vented to a scrubber if acidic conditions are remotely possible (formation of

). -

Purge a round-bottom flask with nitrogen.

Step 2: Dissolution

-

Dissolve 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene (1.0 equiv) in anhydrous DMF (Dimethylformamide).

-

Why DMF? DMF is a polar aprotic solvent that solvates cations (

) well but leaves the anion (

Step 3: Nucleophile Addition

-

Add Sodium Azide (

, 1.5 equiv) in a single portion at room temperature. -

Note: The solution may remain heterogeneous initially.

Step 4: Reaction

-

Heat the mixture to 60°C .

-

Critical Control Point: Do NOT exceed 80°C. Higher temperatures significantly increase the rate of elimination to the vinyl ether side product.

-

Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. Reaction typically completes in 4–6 hours.

-

Endpoint: Disappearance of bromide starting material.

-

Step 5: Workup

-

Pour the reaction mixture into 5x volume of ice-cold water (quenches reaction and dissolves inorganic salts).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with water (2x) and brine (1x) to remove residual DMF.

-

Dry over

, filter, and concentrate in vacuo. -

Caution: Do not concentrate azides to absolute dryness if heating is involved; keep temperature <40°C.

Protocol B: Amination (Library Synthesis)

Objective: Synthesis of tertiary amine derivatives (e.g., using Morpholine).

Modifications from Protocol A

Amines can act as both nucleophiles and bases. To prevent elimination:

-

Nucleophile Choice: Use secondary amines (e.g., Morpholine, Piperidine). Primary amines may lead to over-alkylation.

-

Base Scavenger: Add

(2.0 equiv) to neutralize the HBr generated. -

Solvent: Acetonitrile (

) is preferred over DMF for easier workup, though reaction times may be longer.

Workflow Diagram

Figure 2: Operational workflow for nucleophilic substitution emphasizing decision points for purity control.

Analytical Validation & Expected Data

To validate the success of the transformation, compare the NMR shifts of the ethyl chain.

| Proton Environment | Substrate ( | Product (Azide) ( | Diagnostic Change |

| Benzylic (-CH-OMe) | ~4.30 (dd) | ~4.45 (dd) | Slight downfield shift due to neighboring azide. |

| Primary (-CH2-X) | ~3.50 - 3.60 (Br) | ~3.35 - 3.45 ( | Upfield shift. The "heavy atom effect" of Br is removed; |

| Methoxy (-OCH3) | ~3.25 (s) | ~3.28 (s) | Minimal change. |

| Aromatic (m-F) | 6.9 - 7.4 (m) | 6.9 - 7.4 (m) | Unchanged pattern. |

IR Spectroscopy: Look for the strong, diagnostic Azide stretch at ~2100 cm⁻¹ .

Troubleshooting & Optimization

The "Styrene" Problem (Elimination)

If you observe a new spot on TLC that is non-polar and UV-active, or see vinyl protons (5.0–6.0 ppm) in NMR, E2 elimination has occurred.

-

Cause: Reaction temperature too high or nucleophile is too basic.

-

Solution:

-

Lower temperature to 40–50°C.

-

Switch solvent to DMSO (often faster rates at lower temps).

-

If using amines, switch to a less bulky amine or ensure no hydroxide (wet solvent) is present.

-

Slow Reaction Rate

-

Cause: Steric hindrance from the

-methoxy group or poor solubility. -

Solution: Add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) . This generates the alkyl iodide in situ (Finkelstein reaction), which is a better leaving group (

) than bromide, accelerating the overall substitution (Iodide is a better nucleophile AND better leaving group).

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).

-

Smith, M. B. (2020).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10: Aliphatic Nucleophilic Substitution).

-

ChemScene. (n.d.). Product Data: 1-(2-Bromo-1-methoxyethyl)-3-fluorobenzene. Retrieved from ChemScene Catalog.[5][6]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).[7][1][2][8] -

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For assessing acidity of benzylic protons).

Sources

- 1. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemscene.com [chemscene.com]

- 6. chemscene.com [chemscene.com]

- 7. pearson.com [pearson.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

Advanced Protocol: Silver-Catalyzed Decarboxylative Fluorination in Continuous Flow for Agrochemical Lead Optimization

Abstract

This application note details a robust methodology for the late-stage introduction of fluorine into aliphatic scaffolds, a critical transformation in the synthesis of next-generation herbicides and fungicides (e.g., SDHI inhibitors). Moving beyond traditional halogen exchange (Halex) reactions, we focus on Silver-Catalyzed Radical Decarboxylative Fluorination using Selectfluor®.[1][2][3] This guide bridges the gap between medicinal chemistry discovery and process-scale optimization by integrating continuous flow chemistry to mitigate thermal risks and enhance mass transfer.[1]

Theoretical Framework & Strategic Value

The Fluorine Effect in Agrochemicals

Over 50% of agrochemicals registered in the last decade contain at least one fluorine atom. The strategic incorporation of fluorine serves three primary bio-kinetic functions:

-

Metabolic Blockade: Replacing oxidizable C-H bonds with C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol) prevents rapid degradation by cytochrome P450 enzymes in plants and pests, extending the half-life of the active ingredient (AI).[1]

-

Lipophilicity Modulation: Fluorine alters the

, facilitating the penetration of the AI through the waxy cuticle of leaves or the chitinous exoskeleton of insects. -

Bioisosterism: The trifluoromethyl group (-CF

) often mimics the volume of an isopropyl group but with inverted electronic properties, altering receptor binding affinity.[1]

Mechanistic Rationale: The Silver Radical Cycle

Traditional fluorination (e.g., DAST, Deoxo-Fluor) often requires harsh conditions incompatible with sensitive functional groups.[1] The method selected for this protocol utilizes Selectfluor® (F-TEDA-BF

Key Mechanistic Insight: Unlike standard electrophilic fluorination, this reaction proceeds via a Single Electron Transfer (SET) mechanism.[1] The silver catalyst shuttles between Ag(I) and Ag(II), decarboxylating the substrate to generate a transient alkyl radical, which then abstracts a fluorine atom.[2]

Figure 1: Catalytic cycle for Ag-mediated decarboxylative fluorination. The Ag(I)/Ag(II) redox couple facilitates radical generation under mild aqueous conditions.[1]

Application Note: Transitioning to Continuous Flow

While the batch protocol developed by Li et al. is effective on a milligram scale, scaling this reaction for agrochemical development presents safety challenges. Selectfluor is an oxidant, and the reaction generates gas (CO

Why Flow Chemistry?

-

Safety: The small reactor volume limits the inventory of reactive radical intermediates.

-

Multiphasic Handling: The reaction typically uses a biphasic solvent system (Water/DCM or Water/Acetone).[1] Flow reactors with static mixers ensure distinct interfacial surface area, crucial for the transfer of the radical species between the aqueous oxidant and the organic substrate.

-

Pressurization: Running the system at 5–10 bar keeps the generated CO

in solution until the outlet, preventing "slug flow" which ruins residence time distributions.

Detailed Experimental Protocol

Target Transformation: Conversion of 2-(4-chlorophenyl)-2,2-dimethylacetic acid (Herbicide Intermediate) to 1-(1-fluoro-2-methylpropan-2-yl)-4-chlorobenzene.

Reagents and Stock Solutions

| Component | Role | Concentration/Equivalents | Notes |

| Substrate | Reactant | 0.1 M (in Acetone) | Carboxylic acid precursor.[1] |

| Selectfluor® | F-Source | 2.0 Equiv (in Water) | Solubility in water is ~33 g/L. |

| AgNO | Catalyst | 0.2 Equiv (20 mol%) | Premix with Selectfluor solution.[1] |

| Na | Additive | 0.5 Equiv | Optional: Improves Ag turnover in difficult substrates.[1] |

Flow Reactor Setup (Vapourtec R-Series or Equivalent)

-

Pump A (Aqueous): Selectfluor® + AgNO

in Water.[1][2][3] -

Pump B (Organic): Substrate in Acetone.

-

Reactor: 10 mL PFA (Perfluoroalkoxy) coil reactor. PFA is essential as stainless steel can degrade in the presence of radical fluorinating agents.

-

Mixer: T-piece mixer with high-shear static mixing element.

-

Back Pressure Regulator (BPR): Set to 8 bar (116 psi).

Execution Steps

-

System Priming: Flush the reactor with a 1:1 Acetone:Water mixture to establish stable flow and remove air bubbles.[1]

-

Temperature Control: Set the reactor coil temperature to 65°C .

-

Flow Rate Calculation:

-

Target Residence Time (

): 20 minutes. -

Total Flow Rate = Reactor Volume /

= 10 mL / 20 min = 0.5 mL/min .[1] -

Pump A (Aqueous) Rate: 0.25 mL/min.

-

Pump B (Organic) Rate: 0.25 mL/min.

-

-

Collection: Discard the first 2 reactor volumes (20 mL) to reach steady state. Collect the subsequent output into a flask containing saturated NaHCO

(to quench unreacted acid and neutralize HF byproducts).

Workup and Isolation

-

Phase Separation: Extract the quenched reaction mixture with Ethyl Acetate (3 x 20 mL).

-

Drying: Dry the combined organic layers over anhydrous MgSO

. -

Concentration: Remove solvent under reduced pressure.

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation & Quality Control

In-Process Control (IPC)

Do not rely solely on TLC due to the weak UV absorbance of aliphatic fluorides.[1]

-

Method: LC-MS (ESI+).[1]

-

Marker: Monitor the disappearance of the Carboxylic Acid [M-H]

and appearance of the Fluoride (often invisible in UV, look for mass or use GC-MS). -

GC-MS: Preferred for volatile alkyl fluorides.[1] Look for the characteristic M+ peak and fragmentation loss of HF (M-20).[1]

19F NMR Verification (The Gold Standard)

The

-

Expected Shift: Aliphatic C-F bonds typically appear between -130 ppm and -230 ppm (referenced to CFCl

).[1] -

Coupling: Look for

coupling in the

Troubleshooting & Optimization (Expertise Pillar)

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Poor phase mixing. | Increase flow rate (reduce residence time) to improve Reynolds number, or switch to a chip reactor with better mixing. |